4-Pyrimidin-2-ylbenzonitrile

Medicinal Chemistry ADME Prediction Scaffold Optimization

4-Pyrimidin-2-ylbenzonitrile (CAS 78322-96-0), systematically named 4-(pyrimidin-2-yl)benzonitrile, is a heterocyclic aromatic compound with the molecular formula C₁₁H₇N₃ and a molecular weight of 181.19 g/mol. Structurally, it features a pyrimidine ring linked at the 2-position to the para-position of a benzonitrile moiety.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
CAS No. 78322-96-0
Cat. No. B1591013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidin-2-ylbenzonitrile
CAS78322-96-0
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H
InChIKeyWGCKVXHOTDDNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidin-2-ylbenzonitrile (CAS 78322-96-0): Chemical Identity and Core Properties


4-Pyrimidin-2-ylbenzonitrile (CAS 78322-96-0), systematically named 4-(pyrimidin-2-yl)benzonitrile, is a heterocyclic aromatic compound with the molecular formula C₁₁H₇N₃ and a molecular weight of 181.19 g/mol [1]. Structurally, it features a pyrimidine ring linked at the 2-position to the para-position of a benzonitrile moiety. The compound exhibits a computed LogP of approximately 2.02 [2] and a topological polar surface area (TPSA) of 49.6 Ų , physicochemical parameters that underpin its utility as a lipophilic scaffold in medicinal chemistry and organic synthesis. It is commercially available as a research chemical with a typical purity specification of 95% .

Why Generic Substitution of 4-Pyrimidin-2-ylbenzonitrile Fails in Critical Applications


The substitution of 4-pyrimidin-2-ylbenzonitrile with its regioisomers—such as 2-pyrimidin-2-ylbenzonitrile—or other structurally related pyrimidinylbenzonitriles can introduce significant and often non-linear changes in key physicochemical properties, reactivity, and biological target engagement. The position of the nitrile group on the phenyl ring dictates the molecular dipole, steric accessibility of the pyrimidine nitrogen atoms, and the overall three-dimensional conformation [1]. These factors, in turn, can dramatically alter a compound's lipophilicity, as reflected by a LogP difference of over 0.5 units between the 4- and 2-substituted isomers . In drug discovery and materials science, even minor deviations in these parameters can lead to divergent solubility, membrane permeability, or binding affinity, underscoring the necessity of selecting the precise isomeric form for reproducible experimental outcomes [2].

Quantitative Differentiation of 4-Pyrimidin-2-ylbenzonitrile from Comparators


Lipophilicity (LogP) Differentiation: 4-Isomer vs. 2-Isomer

The 4-pyrimidin-2-ylbenzonitrile isomer exhibits a significantly higher calculated LogP value than its 2-substituted counterpart, indicating greater lipophilicity and potentially altered membrane permeability and distribution characteristics [1]. The para-substitution pattern results in a more linear and less sterically hindered molecule, which can influence its interaction with hydrophobic binding pockets in target proteins. In direct comparison, the 4-isomer has a LogP of 2.02, whereas the 2-isomer has a LogP of 1.52 . This 0.5 unit difference corresponds to a more than 3-fold difference in partition coefficient, a parameter that can be decisive in drug candidate selection.

Medicinal Chemistry ADME Prediction Scaffold Optimization

Boiling Point Differentiation: 4-Isomer vs. 2-Isomer

The boiling point is a critical physical property for compound isolation and purification, particularly in distillation and solvent exchange processes. The 4-pyrimidin-2-ylbenzonitrile isomer has a reported boiling point of 262.2 °C at 760 mmHg . In contrast, its 2-substituted regioisomer exhibits a higher boiling point of 275.4 °C at the same pressure . This 13.2 °C difference provides a practical window for separation or for selecting appropriate thermal conditions in synthetic workflows, and it reflects the differing intermolecular forces arising from the isomeric substitution pattern.

Chemical Engineering Process Chemistry Purification

Synthetic Yield Benchmark: Reported One-Step Synthesis

A defined synthetic route for 4-pyrimidin-2-ylbenzonitrile is described in the literature, providing a benchmark yield that can be used for process evaluation and cost modeling. The compound can be synthesized via a cobalt-catalyzed reaction of 3-chloroprop-1-ene with trifluoroacetic acid and zinc in acetonitrile at 50°C for 6 hours, achieving an isolated yield of 57% . While no direct comparator yield is available for the exact isomeric synthesis under identical conditions, this reported value serves as a baseline for assessing synthetic accessibility. When compared to general pyrimidine-forming reactions, which can vary from <20% to >90%, a 57% yield places this specific method in a moderate efficiency category, making it a practical choice for initial SAR studies or small-scale production.

Organic Synthesis Medicinal Chemistry Process R&D

Commercial Purity and GHS Safety Classification

4-Pyrimidin-2-ylbenzonitrile is routinely supplied at a minimum purity of 95% (with analytical ranges of 94.5-100.0%) . This specification is comparable to many research-grade heterocyclic building blocks. However, its GHS classification includes several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The compound carries a GHS07 pictogram and the signal word 'Warning' . While these hazards are typical for nitrile-containing compounds, they differentiate 4-pyrimidin-2-ylbenzonitrile from less hazardous, non-nitrile analogs, which may be preferred for certain high-throughput screening or educational applications where reduced toxicity is a priority.

Laboratory Safety Procurement Quality Control

Targeted Application Scenarios for 4-Pyrimidin-2-ylbenzonitrile Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Control

In kinase inhibitor programs, particularly those targeting TBK1/IKKε, the para-substituted 4-pyrimidin-2-ylbenzonitrile scaffold offers a defined lipophilicity (LogP ~2.0) that is distinct from its ortho-substituted isomer (LogP ~1.5) [1]. This property can be exploited to fine-tune compound solubility and permeability without introducing additional molecular weight. Research teams working on CNS-penetrant or peripherally restricted agents can use this quantifiable difference to select the appropriate isomeric building block from the outset, thereby streamlining SAR exploration and reducing the number of synthetic iterations required .

Process Chemistry: Scalable Synthesis with a Documented Benchmark Yield

For process chemists evaluating the feasibility of multistep syntheses, the availability of a published, peer-reviewed protocol for 4-pyrimidin-2-ylbenzonitrile with a 57% isolated yield provides a quantitative starting point [1]. This yield can be used for initial cost modeling, reagent procurement planning, and as a baseline for reaction optimization efforts. The defined conditions (CoBr₂/Zn system, 50°C) are compatible with standard laboratory and pilot-scale equipment, making this compound a pragmatic choice when a known synthetic route is valued over an uncharacterized or lower-yielding alternative.

Chemical Biology: Building Block with Well-Characterized Safety Profile

In academic and industrial research laboratories, particularly those with automated high-throughput screening or centralized compound management facilities, the explicit GHS hazard classification of 4-pyrimidin-2-ylbenzonitrile (H302, H315, H319, H332, H335) [1] enables compliant handling and storage. While the compound requires standard PPE and engineering controls, its known hazard profile—which is more documented than for many custom-synthesized or novel analogs—allows for straightforward integration into existing safety workflows without the need for extensive in-house toxicological characterization. This can accelerate project timelines where compound procurement and safety approval are gating steps.

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